1,5-Diphenyl-1,3,5-triazinane-2-thione
Overview
Description
Scientific Research Applications
Synthesis and Isomerization
1,5-Diphenyl-1,3,5-triazinane-2-thione is synthesized from diimines and thiourea, leading to a diastereomeric mixture of triazinane-2-thiones. Notably, solvent-induced cis/trans-isomerization of these compounds has been observed, with the stereochemistry of the trans-diastereoisomer being determined by X-ray crystallographic analysis (Kaboudin et al., 2009).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound, such as 5,6-diphenyl-2,3-dihydro(asym)triazine-3-thione, have been employed as gravimetric reagents. They are particularly useful for determining metals like rhenium and palladium in various matrices. These compounds form complexes with metals that can be easily weighed for quantification (Majumdar & Datta, 1978), (Edrissi et al., 1972).
Structural Chemistry
This compound and its derivatives show interesting structural properties. For example, certain derivatives form hydrogen-bonded chains and sheets, as observed in crystallography studies. These properties could be relevant for the development of new materials and in the study of molecular interactions (Zhang et al., 2008).
Catalysis and Reaction Mechanisms
Research has also been conducted on the catalytic effects of certain acids on the synthesis of triazinane-2-thione derivatives. These studies are crucial for understanding reaction mechanisms and improving synthetic methodologies, which can have broader applications in pharmaceuticals and materials science (Abdullayev et al., 2019).
Antimicrobial Activity
Some derivatives of this compound have been investigated for their antimicrobial properties. This line of research is crucial in the search for new antimicrobial agents, which is a significant area in medical research and public health (Babu et al., 2019).
Properties
IUPAC Name |
1,5-diphenyl-1,3,5-triazinane-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFOZUCIEORERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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